molecular formula C17H9F5N2O2 B1613308 Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate CAS No. 915707-42-5

Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate

Cat. No. B1613308
CAS RN: 915707-42-5
M. Wt: 368.26 g/mol
InChI Key: LGHZGIHYFYLEAC-UHFFFAOYSA-N
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Description

“Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate” is a chemical compound with the molecular formula C17H9F5N2O2 . It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 17 carbon atoms, 9 hydrogen atoms, 5 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 368.258 Da and the monoisotopic mass is 368.058411 Da .

Scientific Research Applications

Fluorine-Containing Compounds Synthesis

The synthesis of fluorine-containing compounds, such as 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles, demonstrates the utility of pentafluorophenyl derivatives in constructing complex molecular structures. These compounds were synthesized through cyclocondensation reactions, showcasing the role of pentafluorophenyl derivatives in facilitating novel chemical transformations under both microwave irradiation and conventional heating conditions, leading to moderate to good yields. This highlights the compound's significance in green chemistry due to its efficiency in synthesis processes (Martins et al., 2013).

Catalysis and Reaction Mechanisms

Pentafluorophenyl derivatives are pivotal in catalysis, as demonstrated by the platinum-catalyzed hydroalkoxylation of hydroxy olefins, which results in the formation of cyclic ethers. This process underscores the role of pentafluorophenyl derivatives in enabling high-yield reactions and tolerating a variety of functional groups, thereby showcasing their versatility and efficiency in catalytic processes (Qian et al., 2004).

Material Science and Energy Storage

In the field of material science and energy storage, pentafluorophenyl derivatives have been explored for their potential in improving lithium-ion battery safety and performance. Compounds like 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole have been investigated as dual-functional additives, offering both overcharge protection and enhanced electrolyte stability, which is crucial for the development of safer and more efficient energy storage solutions (Weng et al., 2011; Chen & Amine, 2007).

Small Molecule Fixation

The compound has also been implicated in small molecule fixation studies, where bifunctional frustrated Lewis pairs containing pentafluorophenyl groups have shown efficacy in fixing small molecules like carbon dioxide. This application is significant for developing new methods for carbon capture and utilization, highlighting the compound's role in environmental chemistry and sustainability efforts (Theuergarten et al., 2012).

Safety and Hazards

“Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(1-methylpyrazol-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F5N2O2/c1-24-7-6-10(23-24)8-2-4-9(5-3-8)17(25)26-16-14(21)12(19)11(18)13(20)15(16)22/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHZGIHYFYLEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640192
Record name Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915707-42-5
Record name Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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